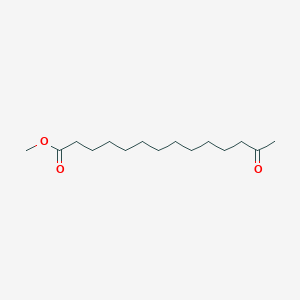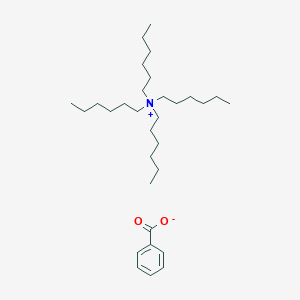![molecular formula C16H17N3 B095152 N,N-Diethylbenzo[c]cinnolin-4-amine CAS No. 19174-76-6](/img/structure/B95152.png)
N,N-Diethylbenzo[c]cinnolin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Diethylbenzo[c]cinnolin-4-amine, also known as DEBC, is a synthetic compound that has gained attention in recent years due to its potential as a therapeutic agent. DEBC belongs to the class of cinnoline compounds, which have been found to have various biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
Mécanisme D'action
The mechanism of action of N,N-Diethylbenzo[c]cinnolin-4-amine is not fully understood, but it is believed to act by inhibiting various cellular pathways. N,N-Diethylbenzo[c]cinnolin-4-amine has been found to inhibit the activity of protein kinase C (PKC), which is involved in cell growth and proliferation. It has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. Additionally, N,N-Diethylbenzo[c]cinnolin-4-amine has been found to induce apoptosis, or programmed cell death, in cancer cells.
Effets Biochimiques Et Physiologiques
N,N-Diethylbenzo[c]cinnolin-4-amine has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis in cancer cells, and inhibit the replication of viral infections. N,N-Diethylbenzo[c]cinnolin-4-amine has also been found to have anti-inflammatory properties, which can be useful in the treatment of various inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N,N-Diethylbenzo[c]cinnolin-4-amine has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized and purified. N,N-Diethylbenzo[c]cinnolin-4-amine has also been found to have low toxicity, which makes it a safe compound to work with in the lab. However, there are also limitations to working with N,N-Diethylbenzo[c]cinnolin-4-amine. It is a relatively new compound, which means that there is limited information available about its properties and potential uses. Additionally, N,N-Diethylbenzo[c]cinnolin-4-amine has not been extensively studied in vivo, which means that its effects in living organisms are not fully understood.
Orientations Futures
There are several future directions for research on N,N-Diethylbenzo[c]cinnolin-4-amine. One area of research is to further investigate its anti-cancer properties and potential use as a therapeutic agent for breast cancer. Another area of research is to investigate its potential use in the treatment of viral infections, such as hepatitis C. Additionally, further studies are needed to fully understand the mechanism of action of N,N-Diethylbenzo[c]cinnolin-4-amine and its effects in vivo. Overall, N,N-Diethylbenzo[c]cinnolin-4-amine has the potential to be a valuable therapeutic agent for various diseases, and further research is needed to fully explore its potential uses.
Méthodes De Synthèse
N,N-Diethylbenzo[c]cinnolin-4-amine can be synthesized by a multi-step reaction sequence starting from 2,6-dimethoxybenzoquinone and ethylamine. The reaction involves the formation of an intermediate compound, which is then cyclized to form N,N-Diethylbenzo[c]cinnolin-4-amine. The purity of the synthesized N,N-Diethylbenzo[c]cinnolin-4-amine can be confirmed by various analytical techniques such as NMR, IR, and mass spectrometry.
Applications De Recherche Scientifique
N,N-Diethylbenzo[c]cinnolin-4-amine has been studied extensively for its potential as a therapeutic agent. It has been found to have anti-cancer properties, specifically against breast cancer cells. N,N-Diethylbenzo[c]cinnolin-4-amine has also been shown to inhibit the replication of hepatitis C virus, making it a potential candidate for the treatment of viral infections. In addition, N,N-Diethylbenzo[c]cinnolin-4-amine has been found to have anti-inflammatory properties, which can be useful in the treatment of various inflammatory diseases.
Propriétés
Numéro CAS |
19174-76-6 |
|---|---|
Nom du produit |
N,N-Diethylbenzo[c]cinnolin-4-amine |
Formule moléculaire |
C16H17N3 |
Poids moléculaire |
251.33 g/mol |
Nom IUPAC |
N,N-diethylbenzo[c]cinnolin-4-amine |
InChI |
InChI=1S/C16H17N3/c1-3-19(4-2)15-11-7-9-13-12-8-5-6-10-14(12)17-18-16(13)15/h5-11H,3-4H2,1-2H3 |
Clé InChI |
AHZYPEMPWCAIQR-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC=CC2=C1N=NC3=CC=CC=C23 |
SMILES canonique |
CCN(CC)C1=CC=CC2=C1N=NC3=CC=CC=C23 |
Synonymes |
4-(Diethylamino)benzo[c]cinnoline |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



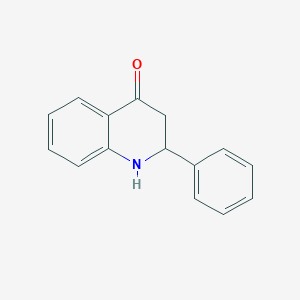
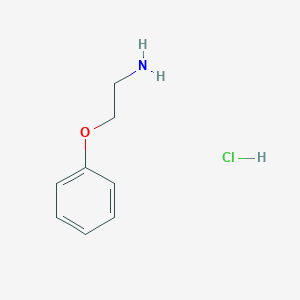
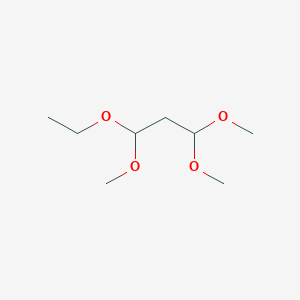
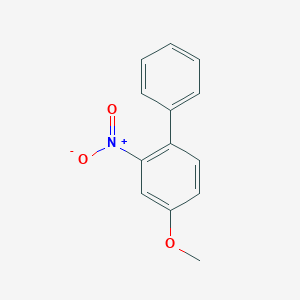




![Spiro[2.5]octan-6-one](/img/structure/B95088.png)
